Dichlorhydrate de GSK-LSD1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

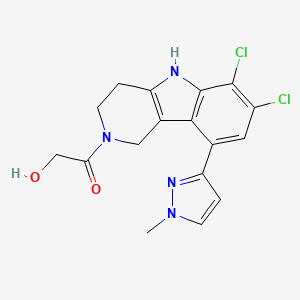

GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound has an IC50 value of 16 nM, indicating its high efficacy in inhibiting LSD1 activity . LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. GSK-LSD1 Dihydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of oncology .

Applications De Recherche Scientifique

GSK-LSD1 Dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chemical probe to study the role of LSD1 in various biological processes.

Biology: In cell biology, GSK-LSD1 Dihydrochloride is used to study the role of LSD1 in cell differentiation, proliferation, and apoptosis.

Medicine: This compound has potential therapeutic applications in the treatment of cancers, particularly those that are resistant to conventional therapies.

Mécanisme D'action

Target of Action

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1 plays a key role in gene expression and carcinogenesis . It specifically demethylates histone lysine residues H3K4me1/2 and H3K9 me1/2 . LSD1 also regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 .

Mode of Action

GSK-LSD1 Dihydrochloride interacts with LSD1 by inhibiting its activity . This inhibition leads to changes in gene expression patterns . It has been found to significantly reduce pro-inflammatory cytokines when severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) were treated in-vitro with GSK-LSD1 .

Biochemical Pathways

The inhibition of LSD1 by GSK-LSD1 Dihydrochloride affects the NF-κB signaling pathway . LSD1 stabilizes NF-κB p65 to control the expression of pro-inflammatory cytokine genes . The inhibition of LSD1 leads to changes in the expression of these genes .

Result of Action

The inhibition of LSD1 by GSK-LSD1 Dihydrochloride leads to changes in gene expression patterns . This results in the reduction of pro-inflammatory cytokines in severe COVID-19 patients’ PBMCs . It also inhibits the growth of various cancer cell lines .

Action Environment

It’s worth noting that the effectiveness of gsk-lsd1 dihydrochloride in reducing pro-inflammatory cytokines was observed in an in-vitro environment .

Analyse Biochimique

Biochemical Properties

GSK-LSD1 Dihydrochloride functions by inhibiting the enzymatic activity of lysine-specific demethylase 1. This enzyme is a member of the flavin adenine dinucleotide-dependent amine oxidase family and is involved in the demethylation of lysine residues on histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) . By inhibiting lysine-specific demethylase 1, GSK-LSD1 Dihydrochloride disrupts the demethylation process, leading to alterations in gene expression. The compound exhibits high selectivity for lysine-specific demethylase 1 over closely related enzymes such as lysine-specific demethylase 2, monoamine oxidase A, and monoamine oxidase B .

Cellular Effects

GSK-LSD1 Dihydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In cancer cell lines, the compound inhibits cell proliferation and induces differentiation . It also affects cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to a reduction in the expression of pro-inflammatory cytokines . Additionally, GSK-LSD1 Dihydrochloride influences gene expression by altering the methylation status of histone proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of GSK-LSD1 Dihydrochloride involves its binding to the active site of lysine-specific demethylase 1, where it inhibits the enzyme’s catalytic activity . This inhibition prevents the demethylation of histone H3 at lysine 4 and lysine 9, leading to changes in chromatin structure and gene expression . The compound also disrupts protein-protein interactions involving lysine-specific demethylase 1, such as those with the CoREST and nucleosome remodeling and deacetylase complexes, further influencing gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK-LSD1 Dihydrochloride have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against lysine-specific demethylase 1 over extended periods . Long-term studies have shown that GSK-LSD1 Dihydrochloride can lead to sustained changes in gene expression and cellular function, with potential implications for cancer therapy .

Dosage Effects in Animal Models

The effects of GSK-LSD1 Dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits lysine-specific demethylase 1 activity and induces anti-tumor effects without significant toxicity . At higher doses, GSK-LSD1 Dihydrochloride can cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

GSK-LSD1 Dihydrochloride is involved in metabolic pathways related to the demethylation of histone proteins. The compound interacts with enzymes such as lysine-specific demethylase 1 and cofactors like flavin adenine dinucleotide . By inhibiting lysine-specific demethylase 1, GSK-LSD1 Dihydrochloride affects metabolic flux and the levels of metabolites involved in gene regulation and cellular function .

Transport and Distribution

Within cells and tissues, GSK-LSD1 Dihydrochloride is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to lysine-specific demethylase 1 and other cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting cancer cells.

Subcellular Localization

GSK-LSD1 Dihydrochloride is primarily localized in the nucleus, where it exerts its inhibitory effects on lysine-specific demethylase 1 . The compound’s activity is influenced by its subcellular localization, as it targets histone proteins and other nuclear substrates involved in gene regulation . Post-translational modifications and targeting signals may also direct GSK-LSD1 Dihydrochloride to specific nuclear compartments, enhancing its therapeutic potential .

Méthodes De Préparation

The synthesis of GSK-LSD1 Dihydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the formation of a cyclopropylamine intermediate, which is then coupled with a piperidine derivative to form the final product . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

GSK-LSD1 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with altered biological activities .

Comparaison Avec Des Composés Similaires

GSK-LSD1 Dihydrochloride is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:

GSK2879552: Another selective and irreversible LSD1 inhibitor with potential anticancer activity.

ORY-1001: A potent LSD1 inhibitor used in clinical trials for the treatment of acute myeloid leukemia.

IMG-7289: An LSD1 inhibitor with therapeutic potential in myelofibrosis and other hematological disorders.

These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications. GSK-LSD1 Dihydrochloride stands out due to its high selectivity for LSD1 over other closely related enzymes, such as LSD2 and monoamine oxidases MAO-A and MAO-B .

Propriétés

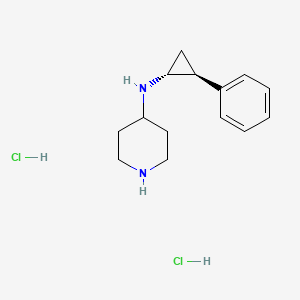

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.